molecular formula C16H14BrFO2 B1360533 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-02-5

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1360533
CAS No.: 898775-02-5
M. Wt: 337.18 g/mol
InChI Key: REYIZROGRBXLAQ-UHFFFAOYSA-N
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Description

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5) is a substituted propiophenone derivative characterized by a trifunctional aromatic system. Its molecular structure includes:

  • A propiophenone backbone (C₆H₅-C(O)-CH₂-CH₃).
  • A 4'-bromo-2'-fluorophenyl group attached to the ketone, introducing halogenated electron-withdrawing substituents.
  • A 3-methoxyphenyl group at the β-position of the propanone chain, contributing electron-donating methoxy functionality.

The compound has a molecular weight of 337.19 g/mol and a purity of ≥97% . It is primarily utilized as a laboratory intermediate under controlled conditions, with applications in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYIZROGRBXLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644242
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
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Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-02-5
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methodologies

General Synthetic Strategy

The synthesis of halogenated propiophenones like 4'-bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone typically follows these key steps:

  • Halogenation : Introduction of bromine and fluorine atoms selectively on the aromatic ring.
  • Ketone Formation : Construction of the propiophenone backbone, often via condensation or acylation reactions.
  • Substituent Incorporation : Installation of the methoxyphenyl moiety through cross-coupling or Friedel-Crafts type reactions.

Synthesis of p-Bromopropiophenone Core

A well-documented industrially relevant method for synthesizing p-bromopropiophenone (a crucial intermediate) involves the condensation and decarboxylation of p-bromobenzoic acid with propionic acid in the presence of a composite catalyst. This method is notable for its high yield (>77%) and operational simplicity.

Experimental Conditions (From Patent CN102260155A):
Parameter Details
Reactants p-Bromobenzoic acid (20.1 g), Propionic acid (44.4-59.2 g)
Catalyst Composite catalyst (6-9 g)
Reaction Vessel Four-necked flask with stirrer, reflux condenser, thermometer
Condensation Temperature 130-140 °C
Condensation Time 6-10 hours
Decarboxylation Temperature 220-230 °C
Absorption Solvent 95% Ethanol solution (to absorb gases and distillates)
Yield 77.26% - 78.31%
Product Melting Point 45-47 °C

Procedure Summary : The p-bromobenzoic acid and propionic acid are heated with the catalyst under stirring. Initially, condensation occurs at 130-140 °C for 6-10 hours, followed by distillation of excess propionic acid. The temperature is then raised to 220-230 °C to induce decarboxylation. Evolved gases and distillates are absorbed in ethanol. The reaction mixture is cooled to crystallize and isolate p-bromopropiophenone with high purity and yield.

Coupling with 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is typically introduced via:

  • Cross-coupling reactions (e.g., Suzuki or Negishi coupling) between halogenated propiophenone intermediates and methoxyphenyl boronic acids or organometallic reagents.
  • Alternatively, Friedel-Crafts acylation of 3-methoxybenzene derivatives with appropriate acyl chlorides or anhydrides under Lewis acid catalysis.

Careful optimization of catalysts, ligands, and reaction conditions is essential for high yield and selectivity.

Summary Table of Preparation Steps

Step Reaction Type Reactants/Conditions Outcome Yield / Notes
1 Condensation & Decarboxylation p-Bromobenzoic acid + Propionic acid, composite catalyst, 130-230 °C p-Bromopropiophenone intermediate 77-78% yield, mp 45-47 °C
2 Electrophilic/Nucleophilic Fluorination Fluorinating agent (Selectfluor/NFSI/KF), polar aprotic solvent 2'-Fluoro substituted intermediate Requires regioselective control
3 Cross-coupling or Friedel-Crafts acylation Methoxyphenyl boronic acid or 3-methoxybenzene, Pd catalyst or Lewis acid Final product: this compound Dependent on catalyst and conditions

Research Findings and Optimization Notes

  • The composite catalyst system used in the condensation and decarboxylation step is critical for achieving high yield and purity while minimizing energy consumption and environmental impact.
  • Temperature control during condensation (130-140 °C) and decarboxylation (220-230 °C) phases ensures efficient conversion and reduces side product formation.
  • Absorption of volatile by-products in ethanol prevents loss of material and facilitates product isolation by crystallization.
  • Fluorination reactions require careful selection of reagents and solvents to avoid over-fluorination or undesired substitution patterns.
  • Cross-coupling reactions benefit from optimized ligand and catalyst systems to improve coupling efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone exhibit anticancer properties. The introduction of fluorine and bromine into the molecular structure can enhance biological activity and selectivity towards cancer cells. For instance, fluorinated derivatives have shown improved binding affinities to specific targets in cancer therapy, as explored in various preclinical studies .

2. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The incorporation of methoxy and halogen substituents can significantly alter the pharmacokinetic properties of synthesized drugs, making them more effective against specific diseases .

Material Science Applications

1. Organic Photovoltaics
Fluorinated compounds are increasingly used in organic photovoltaic devices due to their ability to improve charge mobility and stability. The unique electronic properties imparted by the fluorine atom can enhance the efficiency of solar cells, making this compound a candidate for further research in this area .

2. Polymer Chemistry
In polymer science, derivatives of this compound can be utilized to synthesize high-performance polymers with tailored properties for applications in coatings, adhesives, and electronic materials. The bromine atom can facilitate cross-linking reactions, enhancing the mechanical properties of the resulting polymers .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various fluorinated acetophenone derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit cell proliferation in multiple cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Photovoltaic Efficiency

Research on organic photovoltaic materials highlighted the role of fluorinated compounds in enhancing device performance. The study showed that incorporating fluorinated acetophenones into polymer blends significantly increased power conversion efficiencies compared to non-fluorinated counterparts .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer5.0
Fluorinated Acetophenone DerivativeAnticancer3.5
Non-fluorinated AcetophenoneAnticancer10.0
Fluorinated Polymer BlendPhotovoltaic Efficiency8.0

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic reactions (e.g., α-phenylselenation, as in ). Chlorine analogs (e.g., 898775-04-7) exhibit lower molecular weights and altered density profiles .

Methyl- and Methoxy-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone 898791-11-2 C₁₆H₁₄BrFO 321.19 4'-Br, 2'-F, 3-(3-Me-C₆H₄) Reduced electron donation vs. methoxy analogs
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone N/A C₁₆H₁₃ClFOS 323.79 3'-Cl, 5'-F, 3-(4-MeS-C₆H₄) Thiomethyl group enhances sulfur-based reactivity

Key Observations :

  • Methoxy vs. Methyl : Methoxy groups (e.g., in 898775-02-5) increase solubility in polar solvents compared to methyl substituents (e.g., 898791-11-2) due to hydrogen bonding .
  • Thiomethyl Derivatives : Compounds like 898780-07-9 and 3'-chloro-5'-fluoro analogs exhibit unique reactivity in sulfur-mediated reactions (e.g., thioacylation, as in ) .

Acetophenone vs. Propiophenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Backbone Structure Notable Properties
2-Bromo-2'-fluoro-4'-methoxyacetophenone N/A C₁₀H₈BrFO₂ 273.07 Acetophenone Shorter carbon chain reduces steric hindrance
This compound 898775-02-5 C₁₆H₁₃BrFO₂ 337.19 Propiophenone Extended chain enables β-substitution

Key Observations :

  • This structural difference impacts their utility in multi-step syntheses .

Biological Activity

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₆H₁₅BrF O₂ and a molecular weight of 319.20 g/mol, this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the ketone group, along with a methoxy substituent on the phenyl ring. This unique structural arrangement suggests diverse reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and Friedel-Crafts acylation methods. These synthetic pathways are advantageous due to their straightforward processes and high yield potential, making them suitable for both academic research and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has been shown to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and subsequent apoptotic cell death in HCT116 cells, a human colorectal cancer line . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better interaction with microbial membranes.

Neurotoxicity Studies

Neurotoxicity assessments have been conducted on similar compounds within its structural class, revealing insights into potential neurotoxic effects. While specific data on this compound is limited, related phenethylamines have shown concentration-dependent cytotoxic effects on neuronal cells, which raises caution regarding the safety profile of structurally similar compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of both bromine and fluorine atoms, along with the methoxy group, plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative analysis with structurally related compounds highlights these aspects:

Compound NameStructure FeaturesUnique Aspects
4'-Bromo-3-(4-methoxyphenyl)propiophenoneSimilar brominated structure but different methoxy positionPotentially different biological activities
4'-Chloro-3-(3-methoxyphenyl)propiophenoneChlorine instead of bromineDifferent electronic properties
4-BromoacetophenoneLacks the methoxy group but retains bromineSimpler structure, often used as starting material

This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of careful design in drug development.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

  • Chalcone Derivatives : Research has shown that chalcone derivatives exhibit potent anticancer activities through mechanisms involving p53 stabilization and apoptosis induction .
  • Neurotoxic Phenethylamines : In vitro studies on substituted phenethylamines demonstrated significant cytotoxicity correlated with mitochondrial dysfunction, suggesting that structural modifications can lead to varying degrees of neurotoxicity .

Q & A

Q. Key Considerations :

  • Protect the methoxy group with a trimethylsilyl (TMS) group during bromination to prevent demethylation.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer.

How can researchers characterize the crystalline structure of this compound, and what challenges arise in X-ray diffraction analysis?

Advanced Research Focus
X-ray crystallography is the gold standard for structural elucidation. Key steps include:

  • Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution at 4°C to obtain single crystals.
  • Data Collection : Monoclinic systems (space group P2₁/n) are common, with unit cell parameters a ≈ 9.69 Å, b ≈ 20.33 Å, c ≈ 12.96 Å, β ≈ 110.6° .

Q. Challenges :

  • Disorder in the Methoxy Group : The 3-methoxyphenyl group may exhibit rotational disorder, requiring refinement with multiple occupancy models.
  • Weak Diffraction : Heavy atoms (Br) dominate scattering, masking lighter atoms (F, O). Use high-intensity synchrotron radiation to improve resolution .

What analytical techniques are most effective for quantifying trace impurities in this compound during synthesis?

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities at 254 nm (Br absorption band). Limit of detection (LOD): 0.05% .
  • GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor for residual solvents (e.g., DMF) and brominated byproducts.
  • ¹³C NMR : Identify regioisomeric impurities via distinct carbonyl shifts (δ ~200 ppm for ketone) and methoxy carbon signals (δ ~55 ppm) .

How do electron-withdrawing substituents (Br, F) versus the methoxy group influence the compound's reactivity in cross-coupling reactions?

Advanced Research Focus
Substituent effects dictate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings:

SubstituentElectronic EffectDirecting BehaviorReactivity in Coupling
BrStrong EWGMeta-directingHigh oxidative addition (Pd⁰ → Pd²⁺)
FModerate EWGOrtho/para-directingSlows transmetallation due to C-F bond stability
OMeEWG (resonance)Para-directingActivates aryl rings for electrophilic substitution

Q. Methodological Insight :

  • Bromine facilitates Pd-catalyzed couplings but may require bulky ligands (e.g., SPhos) to prevent β-hydride elimination.
  • Fluorine’s electronegativity stabilizes intermediates but reduces nucleophilic attack efficiency. Use CuI as a co-catalyst for Ullmann-type reactions .

What strategies resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Focus
Contradictions often arise from variations in assay conditions or compound purity:

Standardize Bioassays :

  • Use a common cell line (e.g., HEK293) and control for metabolic activity (e.g., CYP450 inhibitors).
  • Validate purity (>98% by HPLC) and exclude endotoxin contamination (LAL test) .

Mechanistic Studies :

  • Perform isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases).
  • Compare IC₅₀ values under consistent pH (7.4) and ionic strength (150 mM NaCl) .

Address Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.

How can computational methods predict the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism. Fluorine’s low HOMO (-9.2 eV) indicates resistance to CYP450 oxidation .
  • Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiotoxicity risk. The methoxy group’s hydrophobicity may increase membrane permeability but also hERG binding .
  • ADMET Prediction : Use QSAR models (e.g., ADMET Predictor™) to estimate logP (≈2.8) and plasma protein binding (>90%) .

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